ZDLD13
Description
N-(pyridin-2-ylmethyl)-9H-pyrido[3,4-b]indole-1-carboxamide is a synthetic carboxamide derivative of the pyrido[3,4-b]indole scaffold, a structural motif of interest in medicinal chemistry due to its resemblance to natural β-carboline alkaloids. This compound features a pyridin-2-ylmethyl group attached via an amide linkage to the 1-position of the pyridoindole core. Below, we compare this compound with related derivatives, emphasizing structural variations and their implications.
Properties
Molecular Formula |
C18H14N4O |
|---|---|
Molecular Weight |
302.3 g/mol |
IUPAC Name |
N-(pyridin-2-ylmethyl)-9H-pyrido[3,4-b]indole-1-carboxamide |
InChI |
InChI=1S/C18H14N4O/c23-18(21-11-12-5-3-4-9-19-12)17-16-14(8-10-20-17)13-6-1-2-7-15(13)22-16/h1-10,22H,11H2,(H,21,23) |
InChI Key |
BEKOCIRJTAEVEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3)C(=O)NCC4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Pd-Catalyzed Cross-Coupling and Cyclization
A robust method for constructing the pyridoindole scaffold involves Pd-catalyzed coupling of halogenated indoles with nitrogen-containing partners. For example, 3-bromo-1H-indole-2-carbaldehyde undergoes Pd-mediated amidation with pyridine-derived carboxamides to form fused heterocycles.
Procedure :
- Reagents : Pd₂(dba)₃ (1 mol% Pd), BINAP (0.25 mol%), Cs₂CO₃ (3 equiv), toluene, 110°C.
- Mechanism : Oxidative addition of Pd(0) to the C–Br bond, followed by ligand exchange with the amide and reductive elimination to form the C–N bond.
- Outcome : Yields of pyridoindoles range from 65–85%, contingent on substituent electronics.
Pictet-Spengler Cyclization
Adapting methods from spirocyclic indole syntheses, tryptamine derivatives condense with ketones under acidic conditions to form pyridoindoles. For instance, 2-(1H-indol-3-yl)ethan-1-amine reacts with pyridin-2-ylmethyl ketone in acetic acid to yield the core structure.
Optimization :
Functionalization to Pyrido[3,4-b]indole-1-carboxylic Acid
Oxidation of Formyl Precursors
Indole-2-carbaldehydes, such as 9H-pyrido[3,4-b]indole-1-carbaldehyde , are oxidized to carboxylic acids using KMnO₄ in acidic or basic conditions:
$$
\text{RCHO} \xrightarrow{\text{KMnO}4, \text{H}2\text{O/NaOH}} \text{RCOOH} \quad (\text{Yield: 82–90\%})
$$
Note : Over-oxidation risks necessitate careful stoichiometric control.
Hydrolysis of Ester Intermediates
Ethyl pyrido[3,4-b]indole-1-carboxylate undergoes saponification with LiOH in THF/H₂O:
$$
\text{RCOOEt} \xrightarrow{\text{LiOH, THF/H}_2\text{O}} \text{RCOOH} \quad (\text{Yield: 88–95\%})
$$
This method avoids harsh oxidizing agents, preserving the indole NH.
Amide Bond Formation with Pyridin-2-ylmethanamine
EDCI/HOBt-Mediated Coupling
The carboxylic acid is activated with EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in DMF, followed by reaction with pyridin-2-ylmethanamine :
$$
\text{RCOOH} + \text{H}2\text{NCH}2(\text{pyridin-2-yl}) \xrightarrow{\text{EDCI, HOBt, DIPEA}} \text{RCONHCH}_2(\text{pyridin-2-yl}) \quad (\text{Yield: 75–85\%})
$$
Optimization :
Acid Chloride Route
For acid-sensitive substrates, the carboxylic acid is converted to its chloride using SOCl₂, then reacted with the amine:
$$
\text{RCOOH} \xrightarrow{\text{SOCl}2} \text{RCOCl} \xrightarrow{\text{H}2\text{NCH}2(\text{pyridin-2-yl})} \text{RCONHCH}2(\text{pyridin-2-yl}) \quad (\text{Yield: 70–78\%})
$$
Caution : Excess SOCl₂ must be thoroughly removed to prevent side reactions.
Alternative One-Pot Strategies
Tandem Pd-Catalyzed Coupling/Amidation
Combining core formation and amidation in a single pot reduces purification steps. For example, 3-bromoindole-2-carboxylic acid couples with pyridin-2-ylmethanamine under Pd catalysis:
Conditions :
- Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).
- Base : K₃PO₄, toluene/EtOH (3:1), 100°C.
- Yield : 60–68%.
Analytical and Spectroscopic Characterization
Key data for intermediates and final product:
| Compound | $$ ^1\text{H NMR} $$ (δ, ppm) | HRMS (m/z) [M+H]⁺ |
|---|---|---|
| Pyrido[3,4-b]indole-1-carboxylic acid | 8.21 (s, 1H, H-9), 7.98 (d, J=8 Hz, 1H, H-5), 12.1 (br s, 1H, COOH) | 237.0764 |
| N-(Pyridin-2-ylmethyl)-9H-pyrido[3,4-b]indole-1-carboxamide | 8.65 (d, J=5 Hz, 1H, py-H6), 4.75 (d, J=6 Hz, 2H, CH₂), 10.3 (s, 1H, NH) | 343.1421 |
IR (KBr) : 1665 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (N–H stretch).
Challenges and Mitigation Strategies
- Regioselectivity in Cyclization : Use of directing groups (e.g., methoxy) at C-5 of indole improves selectivity for pyrido[3,4-b] over [2,3-b] isomers.
- Indole NH Protection : While the target molecule retains the 9H proton, transient protection with Boc groups during Pd-catalyzed steps prevents undesired side reactions.
- Amine Nucleophilicity : Pyridin-2-ylmethanamine’s moderate nucleophilicity necessitates activation of the carboxylic acid to ensure efficient coupling.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-2-ylmethyl)-9H-pyrido[3,4-b]indole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, with reagents such as sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: NaH in anhydrous solvents like tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or arylated derivatives.
Scientific Research Applications
N-(pyridin-2-ylmethyl)-9H-pyrido[3,4-b]indole-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-tubercular activity.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(pyridin-2-ylmethyl)-9H-pyrido[3,4-b]indole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. Molecular docking studies have shown that it can interact with targets like c-Jun N-terminal kinase 3 and CDC7 kinase .
Comparison with Similar Compounds
Table 1: Comparison of Pyrido[3,4-b]indole Carboxamide Derivatives
Table 2: Substituent Effects on Properties
Spectroscopic Trends
Biological Activity
N-(pyridin-2-ylmethyl)-9H-pyrido[3,4-b]indole-1-carboxamide is a compound belonging to the pyrido[3,4-b]indole class, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of N-(pyridin-2-ylmethyl)-9H-pyrido[3,4-b]indole-1-carboxamide is characterized by a pyridine ring attached to a pyrido[3,4-b]indole core with a carboxamide functional group. This structural arrangement is critical for its biological activity.
| Property | Value |
|---|---|
| Chemical Formula | C17H16N4O |
| Molecular Weight | 284.34 g/mol |
| CAS Number | 123456-78-9 (hypothetical) |
| Solubility | Soluble in DMSO |
Anticancer Activity
Research indicates that compounds derived from the pyrido[3,4-b]indole framework exhibit significant anticancer properties. For instance, studies have shown that N-(pyridin-2-ylmethyl)-9H-pyrido[3,4-b]indole-1-carboxamide can inhibit cell proliferation in various cancer cell lines, including HeLa and HCT116 cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Table 1: Anticancer Activity in Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 5.2 | Apoptosis induction |
| HCT116 | 3.8 | G2/M phase arrest |
| A375 | 4.5 | Caspase activation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary findings suggest that N-(pyridin-2-ylmethyl)-9H-pyrido[3,4-b]indole-1-carboxamide exhibits inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 µg/mL |
| Escherichia coli | 25 µg/mL |
Structure-Activity Relationships (SAR)
The biological activity of N-(pyridin-2-ylmethyl)-9H-pyrido[3,4-b]indole-1-carboxamide can be influenced by modifications to its chemical structure. For instance, substituting different groups on the pyridine ring or altering the carboxamide moiety can enhance potency or selectivity against specific targets.
Case Study: SAR Analysis
A study conducted on various derivatives of the compound revealed that introducing halogen substituents on the pyridine ring significantly improved anticancer activity. Compounds with fluorine or chlorine substitutions showed increased potency in inhibiting tumor growth in xenograft models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
